Product packaging for Fibrinopeptide B(Cat. No.:CAS No. 36204-23-6)

Fibrinopeptide B

Cat. No.: B549968
CAS No.: 36204-23-6
M. Wt: 1552.6 g/mol
InChI Key: MYRIFIVQGRMHRF-OECXYHNASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Attributes of Fibrinopeptide B Relevant to Function

Amino Acid Sequence and Primary Structure

This compound is a relatively small peptide, typically consisting of 14 amino acid residues. It is cleaved from the N-terminal end of the beta (Bβ) chain of human fibrinogen ashpublications.orgsigmaaldrich.comsigmaaldrich.comnih.gov. The primary amino acid sequence of human this compound, starting from the N-terminus, is as follows:

PositionAmino Acid
1Glutamic Acid (Glu)
2Glycine (Gly)
3Valine (Val)
4Asparagine (Asn)
5Aspartic Acid (Asp)
6Asparagine (Asn)
7Glutamic Acid (Glu)
8Glutamic Acid (Glu)
9Glycine (Gly)
10Phenylalanine (Phe)
11Phenylalanine (Phe)
12Serine (Ser)
13Alanine (Ala)
14Arginine (Arg)

The sequence is typically represented as: Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg sigmaaldrich.comsigmaaldrich.comelabscience.com. The molecular weight of this peptide is approximately 1552.6 Da elabscience.com.

Naturally Occurring Modifications of this compound

This compound can undergo various post-translational modifications, with the formation of a pyroglutamyl residue at the N-terminus being a notable example. This modification involves the cyclization of the N-terminal glutamic acid residue (Glu) to form pyroglutamic acid (also known as 5-oxoproline) scispace.comresearchgate.netresearchgate.netcore.ac.uk.

This cyclization can occur spontaneously, particularly under slightly acidic conditions, or it can be enzymatically catalyzed by enzymes such as glutaminyl cyclase (QC) scispace.comresearchgate.netcore.ac.ukresearchgate.net. The formation of pyroglutamic acid can be influenced by factors like phosphate (B84403) concentration, which can accelerate the reaction nih.govacs.org. This modification can alter the peptide's properties, potentially increasing its hydrophobicity and influencing its susceptibility to degradation researchgate.netcore.ac.uk.

The presence of pyroglutamic acid at the N-terminus of this compound has been observed in various contexts, including in synthetic preparations where it may arise during synthesis or storage researchgate.netnih.gov. The precise biological significance and prevalence of this modification in vivo are areas of ongoing research, but it highlights the dynamic nature of peptide structures within biological systems.

Compound Names Mentioned:

this compound (FpB)

Fibrinogen

Fibrin (B1330869)

Thrombin

Fibrinopeptide A (FpA)

Glutamic Acid (Glu)

Pyroglutamic Acid (pGlu / 5-oxoproline)

Asparagine (Asn)

Aspartic Acid (Asp)

Glycine (Gly)

Valine (Val)

Phenylalanine (Phe)

Serine (Ser)

Alanine (Ala)

Arginine (Arg)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H93N19O25 B549968 Fibrinopeptide B CAS No. 36204-23-6

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRIFIVQGRMHRF-OECXYHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N19O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36204-23-6
Record name Fibrinopeptide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036204236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Contributions of Fibrinopeptide B to Fibrin Polymerization and Clot Architecture

Fibrinopeptide B Exposure and B-Knob to b-Hole Interactions

This compound Exposure and B-Knob to b-Hole Interactions

The proteolytic action of thrombin on fibrinogen unmasks latent polymerization sites, or "knobs," which then interact with constitutively available binding pockets, or "holes," on adjacent fibrin (B1330869) monomers. researchgate.netnih.gov This "knob-hole" interaction mechanism is fundamental to fibrin polymerization.

Fibrin polymerization is triggered when thrombin cleaves FpA and FPB from the N-terminal portions of the Aα and Bβ chains of fibrinogen, respectively. nih.govnih.gov The cleavage of FPB by thrombin occurs at the Arg14-Gly15 bond in the Bβ-chain. nih.gov This action exposes a new N-terminal sequence, Gly-His-Arg-Pro (GHRP), which constitutes the polymerization site known as the "B-knob". nih.govnih.govacs.org These newly exposed B-knobs are located in the central E region of the fibrin monomer and are complementary to binding sites known as "b-holes" located in the D regions of neighboring fibrin molecules. researchgate.netdoi.org The interaction between the B-knob and the b-hole, termed the B:b interaction, is a key driver of the subsequent stages of fibrin assembly. ashpublications.org While the A:a interaction (following FpA cleavage) is sufficient to initiate the formation of fibrin strands, the B:b interaction plays a distinct and vital role. nih.gov

Laser tweezers-based force spectroscopy has been used to quantify the strength of these individual knob-hole interactions, revealing that B:b interactions are significantly weaker than A:a interactions. nih.gov

Interaction TypeBinding Strength (pN)Reference
B:b 15 to 20 nih.gov
A:a ~100 to 120 (approx. 6-fold stronger than B:b) nih.gov

Role in the Lateral Aggregation of Fibrin Protofibrils

Following the initial formation of two-stranded oligomers called protofibrils, which is driven primarily by A:a knob-hole interactions, the subsequent release of FPB and the exposure of B-knobs facilitate the lateral, or side-by-side, aggregation of these protofibrils. ashpublications.orgnih.gov This process is critical for thickening the fibrin fibers and forming a robust, branched network. acs.org The ordered, sequential release of fibrinopeptides is essential for the normal assembly of the fibrin network. droracle.aidroracle.ai While lateral aggregation can occur without the cleavage of FPB, the process is significantly enhanced by B:b interactions. nih.govashpublications.org The delayed release of FPB ensures that protofibrils have sufficiently elongated before significant lateral aggregation begins, a sequence necessary for proper clot architecture. nih.govnih.gov

The architecture of the fibrin network, specifically the thickness of its fibers, dictates its biophysical properties, including permeability. ahajournals.org Clot permeability is a measure of the ease with which fluid can flow through the network and is largely determined by the size of the pores within the clot. There is a direct correlation between fiber diameter and pore size; clots composed of thicker fibers tend to have larger pores. ahajournals.org Since the release of this compound leads to the formation of thicker fibrin fibers, it consequently results in a clot with larger pores and, therefore, higher permeability. ahajournals.org This property is physiologically significant as it influences the transport of various molecules, including lytic enzymes, into and through the clot. ahajournals.orgresearchgate.net

ConditionFibrinopeptide(s) ReleasedResulting Fiber ThicknessResulting Pore SizeClot Permeability
Experimental FpA onlyThinnerSmallerLower
Physiological FpA and FPBThickerLargerHigher

Modulators of this compound's Role in Fibrin Assembly

The precise dynamics of this compound release and its subsequent role in fibrin polymerization are not constant but can be modulated by various factors, including post-translational modifications of the fibrinogen molecule. nih.govnih.govcreative-biolabs.com These modifications can alter the structure and charge of fibrinogen, thereby influencing enzyme-substrate interactions and polymerization kinetics. nih.gov

Effects of Post-Translational Glycosylation (e.g., Sialic Acid Content) on this compound Release and Polymerization Dynamics

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a common post-translational modification that can significantly impact protein function. researchgate.netresearchgate.net Fibrinogen is a glycoprotein, and the composition of its attached glycans can influence fibrin assembly. nih.gov Sialic acids are negatively charged sugar residues that often terminate glycan chains. researchgate.net Variations in the sialic acid content of fibrinogen have been shown to be a key determinant of clot properties. nih.govnih.gov

Research comparing adult fibrinogen with the fetal variant found in neonates has highlighted the role of sialic acid in modulating polymerization. Fetal fibrinogen is characterized by an increased sialic acid content compared to its adult counterpart. nih.govnih.govunc.edu This hypersialylation, particularly on the Bβ chain, appears to promote B:b knob-hole interactions. nih.govunc.edu Studies indicate that during the clotting of neonatal blood, there is a greater release of this compound and less release of Fibrinopeptide A compared to adults. nih.govnih.gov This suggests that the increased negative charge from sialic acid influences the polymerization mechanism, favoring a pathway that relies more heavily on B:b interactions. nih.gov When sialic acid is removed from neonatal fibrinogen, the release of FpA and FPB becomes roughly equivalent to that seen with adult fibrinogen, confirming the influence of this modification. nih.govnih.gov

Fibrinogen TypeRelative Sialic Acid ContentPredominant Fibrinopeptide ReleaseKey Polymerization Interaction
Adult StandardMore Fibrinopeptide AA:a knob-hole
Neonatal (Fetal) IncreasedMore this compoundB:b knob-hole

Analysis of Fibrinogen Genetic Variants (Dysfibrinogenemias) Exhibiting Aberrant this compound Release and Polymerization Deficiencies

Dysfibrinogenemias are a group of inherited disorders characterized by structural or functional abnormalities of the fibrinogen molecule. nih.gov A subset of these genetic variants specifically affects the Bβ chain of fibrinogen, leading to impaired release of this compound and consequent defects in fibrin polymerization. nih.govnih.gov These mutations provide valuable insights into the critical role of FpB in clot formation.

Mutations can occur at or near the thrombin cleavage site (BβArg14-Gly15), directly hindering the enzyme's ability to release FpB. nih.gov Other mutations may be located in different regions of the Bβ chain but induce conformational changes that indirectly affect FpB accessibility or the subsequent "B:b" interactions. The functional consequences of these mutations are typically characterized by prolonged thrombin clotting times and the formation of abnormal fibrin clots.

When FpB release is delayed or incomplete, the process of lateral aggregation is significantly impaired. nih.gov This results in a fibrin clot with an altered architecture, most commonly characterized by thinner, more loosely packed fibers. nih.gov Such structural deficiencies can lead to a range of clinical manifestations, from asymptomatic laboratory findings to bleeding tendencies or, paradoxically, a predisposition to thrombosis. nih.govnih.gov The thrombotic risk in some dysfibrinogenemias with impaired FpB release is thought to be related to the formation of a fibrin clot that is more resistant to fibrinolysis. nih.gov

Several specific fibrinogen variants have been identified that exhibit these characteristics. For instance, Fibrinogen Naples I, which has a Bβ-Ala68Thr substitution, is characterized by defective thrombin binding and impaired fibrinopeptide cleavage. researchgate.net Another example, Fibrinogen Svetec, involves a BβA68S mutation that also results in the impaired release of this compound. researchgate.net Studies on these and other variants have consistently shown abnormal fibrin polymerization curves and significant alterations in the morphology of the resulting clot when viewed by scanning electron microscopy. researchgate.net

Below is a table summarizing key research findings on representative fibrinogen variants with aberrant this compound release:

Fibrinogen VariantMutationMolecular DefectFunctional ConsequenceReference
Fibrinogen Naples I Bβ-Ala68ThrDefective thrombin binding and fibrinopeptide cleavageImpaired polymerization, associated with thrombosis researchgate.net
Fibrinogen Svetec BβA68SImpaired release of this compoundAbnormal fibrin polymerization, significantly different fiber thickness researchgate.net
Fibrinogens Kosai and Ogasa Bβ15Gly→CysImpaired this compound releaseDefective lateral aggregation of protofibrils nih.gov
Fibrinogen London I UnknownPrimary polymerization abnormality in the D-domainDecreased rate of this compound release plos.org
Fibrinogen Ashford UnknownPrimary polymerization abnormalityDecreased rate of this compound release plos.org

These naturally occurring mutations underscore the non-redundant function of this compound in fibrin clot architecture. By studying these "experiments of nature," researchers have been able to confirm that the timely and efficient release of FpB is a prerequisite for the assembly of a structurally sound and functionally competent fibrin clot.

Investigation of Calcium Ion Influence on this compound-Mediated Fibrin Polymerization

Calcium ions (Ca²⁺) are essential cofactors in the blood coagulation cascade, and they exert a significant influence on multiple stages of fibrin formation and structure. While calcium has only a moderate direct effect on the enzymatic release of fibrinopeptides by thrombin, it plays a profound role in the subsequent polymerization events, particularly those mediated by the release of this compound. nih.gov

Fibrinogen molecules have several binding sites for calcium ions. nih.gov The binding of Ca²⁺ to these sites induces conformational changes that are critical for the protein's stability and its ability to polymerize correctly. Research has shown that the polymerization of fibrin is accompanied by an increased binding of Ca²⁺, and this uptake of calcium runs parallel to the release of this compound. nih.gov In contrast, clotting induced by enzymes that only release FpA, such as ancrod, is not associated with this significant uptake of calcium, indicating that the liberation of FpB is an obligatory step for this Ca²⁺ binding to occur during polymerization. nih.gov

The primary influence of calcium in this context is on the lateral aggregation of protofibrils. Higher concentrations of calcium increase both the rate and the extent of lateral aggregation, resulting in the formation of thicker fibrin fibers. nih.gov This suggests that Ca²⁺ strengthens the "B:b" knob-hole interactions that are exposed following FpB cleavage.

Further evidence for the specific role of calcium in FpB-mediated events comes from studies using synthetic peptides. The tetrapeptide Gly-His-Arg-Pro, which corresponds to the N-terminus of the fibrin β-chain exposed after FpB cleavage, shows a dramatic increase in its affinity for fibrinogen in the presence of millimolar concentrations of calcium. nih.gov This finding strongly suggests that calcium ions are crucial for stabilizing the interactions that lead to lateral aggregation.

A specific calcium-binding site, designated the β2-site, is located adjacent to the "b" polymerization site and appears to be directly involved in modulating lateral aggregation. nih.gov Disruption of this site leads to enhanced lateral aggregation at low calcium concentrations, suggesting that the β2-site acts as a calcium-dependent control point for this process. nih.gov The interaction between the "B" knob and the "b" hole modulates this calcium-binding site, highlighting an intricate interplay between FpB release, calcium binding, and clot architecture. nih.gov

Increased Binding Affinity: The binding of Ca²⁺ to fibrin increases concurrently with FpB release. nih.gov

Enhanced Lateral Aggregation: Ca²⁺ promotes the side-by-side assembly of protofibrils, leading to thicker, more stable fibers. nih.gov

Stabilization of "B:b" Interactions: The affinity of the newly exposed N-terminus of the β-chain for its binding pocket is significantly enhanced by calcium. nih.gov

Therefore, the physiological concentration of calcium is a key environmental factor that fine-tunes the structure and properties of the final fibrin clot, largely by modulating the consequences of this compound release.

Fibrinopeptide B in Cellular and Molecular Pathophysiology

Role of Fibrinopeptide B in Inflammatory Processes

The formation and turnover of fibrin (B1330869) are closely linked with inflammation and the subsequent processes of wound healing. cloudfront.netnih.gov this compound, a product of this turnover, directly influences cells integral to inflammation and tissue repair. cloudfront.netnih.gov

This compound as a Potent Chemoattractant Peptide

This compound has been identified as a potent chemoattractant, a substance that directs the migration of cells. cloudfront.netnih.govechelon-inc.com Its chemotactic activity is comparable in potency to other well-known chemoattractants. cloudfront.netnih.govmedchemexpress.com

Human this compound (hFpB) induces the directed migration of neutrophils, a type of white blood cell crucial in the inflammatory response. cloudfront.netnih.govmedchemexpress.com This chemotactic effect is optimal at a concentration of approximately 10 nM. medchemexpress.commedchemexpress.comglpbio.com The chemotactic potency of hFpB for neutrophils is on par with that of anaphylatoxin from the fifth component of human complement (C5a), leukotriene B4 (LTB4), and formyl-methionyl-leucyl-phenylalanine (fMLP). cloudfront.netnih.govmedchemexpress.com It is important to note that FPB does not appear to interact with the neutrophil receptors for C5a, LTB4, or fMLP. cloudfront.netnih.govmedchemexpress.com This suggests that FPB may play a role in recruiting neutrophils to sites of fibrin deposition and turnover. cloudfront.netnih.govmedchemexpress.com

In addition to neutrophils, this compound also causes the directed migration of fibroblasts, which are key cells in wound healing and tissue repair. cloudfront.netnih.govmedchemexpress.com The optimal concentration for this chemotactic activity is also around 10-8 M. cloudfront.netnih.gov For fibroblasts, the chemotactic activity of FPB is comparable to that of platelet-derived growth factor. cloudfront.netnih.govmedchemexpress.com The ability of FPB to attract fibroblasts to sites of fibrin deposition suggests its involvement in tissue remodeling processes. cloudfront.netnih.govmedchemexpress.com

Interestingly, the chemotactic activity of this compound is specific. While it potently attracts neutrophils and fibroblasts, it is not chemotactic for monocytes, another type of white blood cell involved in inflammation. cloudfront.netnih.govmedchemexpress.com This specificity highlights the targeted role of FPB in the inflammatory cascade.

Intracellular Signaling Pathways Modulated by this compound in Inflammatory Cells

This compound exerts its effects on inflammatory cells by modulating specific intracellular signaling pathways.

Upon stimulation with this compound, neutrophils undergo a rapid, dose-dependent increase in cytoskeletal-associated actin. cloudfront.netnih.govmedchemexpress.com This reorganization of the actin cytoskeleton is a critical step for cell migration. plos.org However, unlike some other chemoattractants such as fMLP, FPB does not induce neutrophil aggregation, the release of lysosomal enzymes, or the production of superoxide (B77818) anion. cloudfront.netnih.govmedchemexpress.com This selective action suggests a more nuanced role for FPB in the inflammatory response, promoting cell migration without triggering the full spectrum of neutrophil activation and degranulation. cloudfront.netnih.govmedchemexpress.com

Differential Receptor Interactions Compared to Other Chemotactic Agents (e.g., C5a, LTB4, fMLP)

This compound (FPB) is a potent chemotactic agent for neutrophils and fibroblasts, with an optimal concentration for directed cell migration at approximately 10(-8) M. nih.gov Its chemotactic potency for neutrophils is comparable to that of other well-known chemoattractants such as C5a (a complement component), leukotriene B4 (LTB4), and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov However, FPB interacts with neutrophils via a distinct receptor system. nih.gov

Studies have shown that desensitizing neutrophils with a high concentration of human FPB (hFpB) eliminates the chemotactic response to hFpB itself but does not affect the chemotactic response to C5a, LTB4, or fMLP. nih.gov This indicates that FPB does not share receptors with these other chemotactic agents. nih.gov Further evidence comes from studies with neutrophilic leukemic cells (HL-60), where inducing chemotactic responses to fMLP and LTB4 did not confer responsiveness to hFpB. nih.gov

While FPB, like fMLP, can cause a rapid, dose-dependent increase in cytoskeletal-associated actin in neutrophils, it does not induce other typical neutrophil responses triggered by fMLP, such as aggregation, release of lysosomal enzymes (lysozyme and beta-glucuronidase), or the production of superoxide anion. nih.gov This highlights a key difference in the signaling pathways activated by FPB compared to other chemoattractants.

Table 1: Comparison of Neutrophil Responses to this compound and fMLP

ResponseThis compound (FPB)N-formyl-methionyl-leucyl-phenylalanine (fMLP)
Chemotaxis InducesInduces
Receptor Interaction Distinct from fMLP receptorBinds to fMLP receptor
Actin Polymerization InducesInduces
Aggregation Does not induceInduces
Lysosomal Enzyme Release Does not induceInduces
Superoxide Anion Production Does not induceInduces

This compound and Fibrinogen Cleavage Products in Regulation of Inflammatory Responses (e.g., Allergic Asthma Pathophysiology)

The coagulation system is increasingly recognized for its role in inflammatory conditions like asthma. researchgate.net During an asthma exacerbation, there is an upregulation of the coagulation cascade in the airways. researchgate.netresearchgate.net While direct studies on this compound in asthma are limited, the presence of its precursor, fibrinogen, and other fibrin degradation products points to their involvement in the inflammatory milieu of the asthmatic airway. researchgate.net

Viral infections and allergen exposure, common triggers for asthma exacerbations, are known to promote the formation of fibrin in the lungs. researchgate.net The cleavage of fibrinogen by thrombin releases both Fibrinopeptide A (FPA) and this compound. wikipedia.org Notably, urinary FPA levels have been observed to peak before an asthma exacerbation, suggesting that activation of coagulation precedes the clinical symptoms. researchgate.net In a mouse model, this compound has been identified as a potential serum marker for Respiratory Syncytial Virus (RSV) infection, a common trigger of asthma attacks. researchgate.net

These findings suggest that the generation of fibrinopeptides, including FPB, during allergic and infectious processes in the airways could contribute to the inflammatory response characteristic of asthma. researchgate.netresearchgate.net

The Exposed Beta Chain Fragment (β15-42) as a this compound-Dependent Modulator of Angiogenesis and Inflammation

The cleavage of FPB from the Bβ chain of fibrinogen exposes a new N-terminal sequence, starting with residues β15-42. ashpublications.orgmarquette.eduashpublications.org This exposed fragment has significant biological activities, modulating both angiogenesis and inflammation. ashpublications.orgnih.govnih.gov

The β15-42 fragment has been shown to inhibit fibrin-induced angiogenesis, although at high concentrations. nih.gov It also plays a crucial anti-inflammatory role by inhibiting the interaction between the fibrin degradation product E1 and endothelial VE-cadherin, a key step in leukocyte transmigration across the endothelium. nih.govresearchgate.net This inhibitory effect is thought to involve the activation of the Src kinase Fyn. nih.gov

Furthermore, the β15-42 fragment can inhibit Rho-kinase activation, which helps to preserve endothelial barrier function under stress and prevent leukocyte migration. researchgate.net Due to these anti-inflammatory and protective effects, a drug based on the β15-42 fragment, known as FX06, was developed and showed promise in reducing infarct size in patients with acute myocardial infarction. nih.gov Recent research also suggests that endothelial N-cadherin may be a receptor for the β15-42 fragment, and their interaction could play a role in inhibiting leukocyte transmigration and promoting angiogenesis. nih.gov

This compound in Vascular Biology and Disease Progression

Involvement in Early Atherosclerotic Lesion Formation

This compound has been implicated in the initial stages of atherosclerosis. nih.govduke.eduduke.edu The development of atherosclerotic lesions is a complex process involving the accumulation of lipids and various cell types, including macrophages, in the arterial intima. nih.gov

Mechanisms of Macrophage Recruitment to the Intima

A key role of this compound in early atherogenesis is its function as a potent chemoattractant for macrophages. nih.gov It is hypothesized that low-density lipoproteins (LDL) in the intima can trigger the release of FPB from fibrinogen, which in turn recruits macrophages to the area. nih.gov These recruited macrophages can then take up lipids and transform into foam cells, a hallmark of early atherosclerotic lesions. nih.gov

Experimental studies in rabbits have demonstrated that the application of FPB to the adventitia of the femoral artery leads to significant intimal thickening. nih.gov This thickening is characterized by the presence of foam cells within one week and the proliferation of smooth muscle cells and deposition of extracellular matrix after two weeks, all occurring without damage to the endothelium or the media of the artery. nih.gov This suggests a direct role for FPB in initiating the cellular events that lead to the formation of atherosclerotic plaques. nih.gov

Interplay with Intimal Lipoproteins in Atherogenesis

The process of atherosclerosis begins with the entry of apolipoprotein B-containing lipoproteins, such as LDL, into the arterial intima. frontiersin.org Here, they can be retained and modified, leading to an inflammatory response. frontiersin.orgoaepublish.com The interaction between these modified lipoproteins and fibrinogen is a critical step. It is believed that intimal lipoproteins can induce the cleavage of fibrinogen, leading to the release of FPB. nih.gov

This FPB then acts as a chemoattractant, drawing macrophages into the intima. nih.gov The subsequent uptake of modified lipoproteins by these macrophages leads to the formation of foam cells and the progression of the atherosclerotic lesion. nih.govfrontiersin.org Therefore, this compound acts as a crucial link between the accumulation of lipids in the arterial wall and the recruitment of inflammatory cells that drive the development of atherosclerosis. nih.gov

Fibrin-Dependent Endothelial Cell Interactions

The interaction between fibrin and endothelial cells is a critical component of vascular pathophysiology, particularly in processes such as wound healing, angiogenesis, and the response to vascular injury. Following the conversion of soluble fibrinogen to an insoluble fibrin matrix, specific domains are exposed that mediate cellular responses. The cleavage of this compound (FPB) by thrombin is a pivotal event in this process, unveiling cryptic sites on the fibrin β chain that directly engage with the endothelium.

Requirement of β15-42 Exposure for Endothelial Cell Spreading and Proliferation

Beyond initial adhesion, the behavior of endothelial cells, including their spreading and proliferation on a fibrin scaffold, is critically dependent on the cleavage of FPB and the subsequent exposure of the β15-42 domain. ahajournals.orgnih.govnih.gov While fibrin prepared with reptilase, an enzyme that cleaves only Fibrinopeptide A (FPA), can support endothelial cell adhesion, it fails to promote significant cell spreading. nih.govnih.govscispace.com In contrast, fibrin formed by thrombin, which cleaves both FPA and FPB, facilitates robust endothelial cell spreading, characterized by the formation of actin stress fibers. nih.govnih.govscispace.com

This requirement has been pinpointed to the β15-42 sequence. Experiments using fibrinogen specifically cleaved to remove the Bβ1-42 residues before being clotted with thrombin showed a failure to support significant cell spreading. nih.govnih.gov This demonstrates that the presence of the amino-terminal portion of the β chain, exposed only after FPB release, is essential for mediating this cellular response. nih.govnih.gov The exposure of the β15-42 region is also linked to enhanced proliferation of endothelial cells on a fibrin matrix. ahajournals.orgresearchgate.net This specific interaction between the fibrin β15-42 domain and the endothelium is implicated in fundamental physiological processes, including wound healing, revascularization, and the formation of capillary tubes. ahajournals.orgresearchgate.net

This compound as a Biomarker and Mechanistic Factor in Thrombotic States

This compound is not only a byproduct of coagulation but also an active participant and a valuable indicator in the pathophysiology of thrombotic diseases. Its release signifies active thrombin generation and the formation of a specific type of fibrin, and its circulating levels can provide crucial diagnostic and prognostic information.

Association with Fibrin II Formation in Thrombogenesis

The process of fibrin formation from fibrinogen occurs in a stepwise manner. Thrombin first cleaves FPA from the Aα chains of fibrinogen, creating what is known as fibrin I. The subsequent, slower cleavage of FPB from the Bβ chains results in the formation of fibrin II. nih.gov The generation of this compound is, therefore, intrinsically linked to the creation of fibrin II. nih.gov

Immunochemical analyses of arterial thrombi have revealed that fibrin II is the predominant component, constituting 70% to 80% of the fibrinogen-derived material within both acute and organized thrombi. nih.gov This finding supports the hypothesis that the formation of fibrin II, marked by the release of FPB, is a key event in thrombogenesis. nih.gov As atherosclerotic lesions progress in severity, the concentration of fibrinogen decreases while the concentration of fibrin II increases, suggesting that enhanced fibrin II formation is associated with the advancement of atheromas. nih.gov The release of FPB also exposes new polymerization sites that promote the lateral aggregation of protofibrils, a crucial step for forming the thicker fibrin fibers that constitute a stable thrombus. mdpi.commarquette.edu

Diagnostic and Prognostic Utility of Elevated this compound Levels in Thrombotic Events (e.g., Pulmonary Embolism, Deep Vein Thrombosis)

Given that the release of this compound is a direct consequence of thrombin activity and fibrin formation, its measurement in plasma serves as a biomarker for thrombotic states. droracle.airesearchgate.netresearchgate.net Elevated levels of FPB, often measured as the fragment FPBβ15-42, are indicative of active coagulation and have been shown to have diagnostic and prognostic value in patients with thrombotic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE). droracle.ainih.govnih.gov

In patients with clinically suspected pulmonary embolism, pre-treatment levels of both FPA and FPBβ15-42 were significantly higher in those who were confirmed to have PE compared to those without. nih.gov Studies have established cutoff points for these markers that provide high sensitivity and a high negative predictive value, making them useful for screening for PE. nih.gov For instance, a cutoff of 15 ng/ml for FPBβ15-42 has been proposed. nih.gov

Furthermore, FPB levels can offer prognostic information. droracle.ainih.gov In one study of PE patients, the levels of FPBβ15-42 measured 2 and 6 days after treatment were significantly lower in survivors compared to those who died. nih.gov This suggests that monitoring FPBβ15-42 levels could help predict clinical outcomes in patients with PE. droracle.ainih.gov Elevated levels of fibrinopeptides are also associated with a higher risk of recurrent thrombotic events. droracle.ainih.gov

Table 2: Utility of this compound in Pulmonary Embolism (PE)
ParameterFindingImplicationReference
Diagnostic Level (FPBβ15-42)Significantly higher in PE-positive vs. PE-negative patients.Useful screening marker for PE. nih.gov
Prognostic Level (FPBβ15-42)Levels at day 2 and day 6 post-treatment were significantly lower in survivors.May predict clinical outcome of PE. nih.gov
Recurrence RiskElevated levels suggest a higher risk of recurrent thrombotic events.Potential marker for risk stratification. droracle.ai

Mechanistic Contributions to Thrombus Stability and Resistance to Fibrinolysis

The cleavage of this compound does more than just mark thrombus formation; it actively contributes to the structural properties of the clot, enhancing its stability and resistance to breakdown. mdpi.commp.pl While the initial release of FPA allows for the formation of protofibrils, the subsequent release of FPB is associated with the lateral aggregation of these protofibrils. mp.plnih.govashpublications.org This lateral aggregation leads to the formation of a denser network of thicker, more branched fibrin fibers. mdpi.commp.plnih.gov

Clots with this dense structure are mechanically more stable and exhibit increased resistance to fibrinolysis, the enzymatic process of clot degradation. mdpi.commp.pl The structure of the fibrin network, including its porosity and fiber thickness, is a key determinant of its susceptibility to lysis by plasmin. mp.pl Denser clots with thinner fibers, a characteristic promoted by the processes following FPB release, are less permeable to fibrinolytic enzymes and are thus broken down more slowly. mdpi.comnih.gov This increased resistance to fibrinolysis can contribute to the persistence of a thrombus and the pathology of thromboembolic diseases. mdpi.commp.pl Therefore, the release of this compound is a critical step that shifts the balance towards the formation of a more stable and lysis-resistant thrombus. mdpi.commp.pl

Advanced Analytical Methodologies for Fibrinopeptide B Research

Biophysical Techniques for Studying Fibrin (B1330869) Polymerization Kinetics Modulated by Fibrinopeptide B

The conversion of soluble fibrinogen into an insoluble fibrin gel is a multi-step process initiated by the enzymatic cleavage of fibrinopeptides A (FpA) and B (FpB) by thrombin. FpB cleavage, in particular, is critical for the lateral aggregation of protofibrils, leading to the formation of thicker fibrin fibers and the characteristic three-dimensional network of a blood clot. Biophysical techniques allow researchers to quantify the kinetics of this polymerization and visualize the resulting structural changes, providing insights into how factors influencing FPB's role impact fibrin clot formation.

Turbidimetric Assays for Monitoring Fibrin Clot Formation

Turbidimetric assays are widely employed to measure the rate and extent of fibrin clot formation. The principle relies on the increase in light scattering as fibrin monomers polymerize into insoluble fibers, leading to a rise in turbidity. As fibrinogen is converted to fibrin by thrombin, the formation of a branched fibrin network increases the opacity of the solution, which can be quantified by measuring the absorbance of light at a specific wavelength (typically around 350-405 nm) over time e-ceth.orgnih.govmdpi.comacs.orgmp.pl.

The kinetics of FPB release are intrinsically linked to the observed turbidity changes. Following thrombin activation, FpA is released first, followed by FpB. The rate of these releases, influenced by thrombin concentration and the presence of various modulators, directly affects the lag phase (time before significant turbidity increase), the rate of polymerization (slope of the turbidity curve), and the maximum turbidity achieved (reflecting the total amount and thickness of fibrin formed) mdpi.comresearchgate.netdroracle.aipnas.orgnih.govashpublications.orgresearchgate.netashpublications.orgnih.govcapes.gov.brresearchgate.net. For instance, higher thrombin concentrations, leading to faster FPB release, generally result in shorter lag phases and higher rates of polymerization mdpi.com. Conversely, conditions that impede FPB release or its subsequent role in lateral aggregation can lead to slower polymerization and altered maximum turbidity acs.orgmdpi.comnih.govacs.org.

Table 1: Representative Turbidimetric Parameters of Fibrin Polymerization

Condition / ParameterLag Phase (s)Rate of Polymerization (Abs/min)Maximum Turbidity (Abs)Reference(s)
Standard Thrombin (0.5 U/mL)~100-150~0.05-0.1~0.8-1.2 mdpi.com
Lower Thrombin ConcentrationLongerSlowerLower mdpi.commp.pl
Higher Thrombin ConcentrationShorterFasterHigher mdpi.commp.pl
Presence of FPB Modulator XVariesVariesVaries acs.orgmdpi.comnih.govacs.org
Reduced FPB Release KineticsIncreasedDecreasedDecreased nih.govresearchgate.netnih.gov
Enhanced Lateral Aggregation (FPB-related)DecreasedIncreasedIncreased acs.orgpnas.org

Microscopy Techniques (Electron Microscopy, Confocal Microscopy) for Structural Elucidation of Fibrin Networks

Electron Microscopy (EM)

The polymerization process initiated by FPB cleavage dictates the resulting fiber structure. FPB's role in promoting the lateral aggregation of protofibrils is crucial for forming thicker fibers. EM studies can identify alterations in fiber diameter, increased or decreased branching, and changes in network porosity that are associated with variations in FPB's influence. For example, studies on dysfibrinogenemias with altered FPB release have shown changes in fiber organization and density nih.govjst.go.jp. Furthermore, research investigating modulators of fibrin formation can use EM to correlate structural changes, such as thicker fibers or altered network density, with the modulation of FPB-related lateral aggregation nih.govjst.go.jp.

Table 2: Fibrin Network Structural Features Observed by Electron Microscopy

Condition / ParameterFiber Diameter (nm)Network DensityPore Size (µm)Reference(s)
Control (Normal Fibrinogen)~20-50Moderate~0.5-1.0 nih.govnih.govbiorxiv.orgbiorxiv.orgjst.go.jp
Altered FPB Release/ActivityThicker/ThinnerDenser/LooserSmaller/Larger nih.govjst.go.jp
Enhanced Lateral AggregationThickerDenserSmaller nih.govjst.go.jpbiologists.com
Impaired Lateral AggregationThinnerLooserLarger nih.govjst.go.jpbiologists.com
High Fibrinogen ConcentrationThickerDenserSmaller mdpi.com
Low Fibrinogen ConcentrationThinnerLooserLarger mdpi.com

Confocal Microscopy

Confocal microscopy provides a powerful means to visualize fibrin network formation in three dimensions, often using fluorescently labeled fibrinogen that becomes incorporated into the growing fibers ashpublications.orgbiorxiv.orgjst.go.jpbiologists.comacs.orgahajournals.orgnih.gov. This technique allows for the real-time observation of fiber elongation, branching, and the assembly of the entire network in a hydrated state, avoiding artifacts associated with fixation required for EM.

By tracking the dynamic process of fibrin polymerization, confocal microscopy can reveal how the events initiated by FPB release influence network architecture. For instance, it can visualize how faster protofibril elongation and lateral aggregation, promoted by FPB, lead to denser networks with finer fibers and smaller pores, or how impaired lateral aggregation results in looser networks with thicker fibers and larger pores jst.go.jpbiologists.comacs.orgahajournals.org. Studies have used confocal microscopy to observe how buffer compositions or other molecules modulate fibrin network structure by affecting protofibril lateral association, a process critically dependent on FPB's role biologists.comacs.orgahajournals.org. The ability to observe these dynamic structural changes in situ provides crucial links between molecular events (like FPB release) and macroscopic network properties.

Table 3: Fibrin Network Structural Features Observed by Confocal Microscopy

Condition / ParameterNetwork DensityPore Size (µm)Fiber Elongation/BranchingReference(s)
Control (Normal Polymerization)Moderate~0.5-1.0Normal ashpublications.orgjst.go.jpbiologists.comacs.orgahajournals.org
Modulated FPB ActivityDenser/LooserSmaller/LargerIncreased/Decreased jst.go.jpbiologists.comacs.orgahajournals.org
Enhanced Lateral AggregationDenserSmallerMore Branching biologists.comacs.orgahajournals.org
Impaired Lateral AggregationLooserLargerLess Branching biologists.comacs.orgahajournals.org
High Fibrinogen ConcentrationDenserSmallerElongated mdpi.com
Low Fibrinogen ConcentrationLooserLargerShorter mdpi.com

Compound Name List:

this compound (FPB)

Fibrinogen

Fibrin

Thrombin

Protofibrils

Fibrinopeptide A (FpA)

this compound (FpB)

Factor XIIIa

Emerging Research Directions in Fibrinopeptide B Biology

Comparative Studies of Fibrinopeptide B Release and Functional Divergence Across Species

The amino acid sequence of this compound exhibits considerable variation across different species, reflecting evolutionary adaptations in the coagulation system. nih.govscispace.com Early comparative studies have laid the groundwork for understanding these differences, analyzing the fibrinopeptide sequences from a range of mammals, including humans, bovines, pigs, rabbits, deer, goats, and sheep. nih.govscispace.com These investigations have revealed species-specific amino acid compositions, which likely influence the kinetics of FPB release and its subsequent biological activities. scispace.com

For instance, the rate of thrombin-catalyzed FPB release can differ between species, which may have implications for the structure and stability of the fibrin (B1330869) clot. nih.gov While the fundamental process of FPB cleavage is conserved, the specific amino acid sequence can affect the efficiency of thrombin recognition and cleavage. Furthermore, the functional consequences of this sequence divergence are an active area of investigation. For example, variations in the FPB sequence could modulate its chemotactic potency for inflammatory cells or its interaction with other proteins, leading to species-specific differences in inflammatory and wound healing responses.

Future comparative studies employing advanced proteomic and genomic techniques are needed to create a more comprehensive map of FPB sequence diversity across a wider range of vertebrate species. Correlating these sequence variations with functional assays will provide deeper insights into the evolutionary pressures that have shaped the role of FPB and its contribution to hemostasis and other biological processes in different animal lineages.

Interplay of this compound with the Fibrinolytic System and Other Coagulation Factors

Recent research has highlighted a direct interplay between FPB and key components of the fibrinolytic system. Studies have shown that tissue-type plasminogen activator (t-PA), the primary enzyme responsible for converting plasminogen to plasmin, can directly cleave both FPA and FPB from fibrinogen. mcmaster.canih.govresearchgate.net This finding is significant as it indicates that t-PA has a broader substrate specificity than previously thought and suggests a potential feedback mechanism where the fibrinolytic system can influence fibrin formation. The rate of t-PA-mediated FPB release is notably faster than that of FPA, a pattern opposite to that observed with thrombin. mcmaster.canih.govresearchgate.net

Furthermore, the presence of the "B knob," exposed after FPB release, appears to modulate the activity of the fibrinolytic system. Synthetic peptides that mimic this knob have been shown to delay fibrinolysis by rendering the fibrin less susceptible to plasmin attack and by delaying the fibrin-mediated activation of t-PA. acs.org This suggests that the B:b interaction, crucial for clot stabilization, also plays a role in protecting the clot from premature degradation.

Beyond the fibrinolytic system, FPB's release is intertwined with the activity of other coagulation factors. The stabilization of the fibrin clot is ultimately achieved through the action of Factor XIIIa, which cross-links the fibrin monomers. The release of FPB and the subsequent lateral aggregation of protofibrils create the substrate for Factor XIIIa to act upon. droracle.aiashpublications.org The non-catalytic B subunit of Factor XIII has been shown to accelerate fibrin cross-linking, highlighting the intricate coordination of events following fibrinopeptide release. nih.gov

Identification and Characterization of Novel Receptors for this compound

A growing body of evidence points to this compound acting as a signaling molecule that can elicit specific cellular responses, a function that necessitates the existence of cell surface receptors. While specific high-affinity receptors for FPB have yet to be definitively identified and characterized, research has demonstrated its potent chemotactic effects on various cell types, strongly suggesting receptor-mediated mechanisms.

Studies have shown that human this compound is a powerful chemoattractant for neutrophils and fibroblasts. nih.gov This chemotactic activity is comparable in potency to well-known chemoattractants like C5a and leukotriene B4. nih.gov Importantly, experiments have shown that FPB does not act through the receptors for these other chemoattractants, indicating the presence of a distinct receptor for FPB on these cells. nih.gov The chemotactic response to FPB suggests a crucial role in the early stages of inflammation and wound healing, where the recruitment of these cells to the site of injury is essential.

Furthermore, this compound has been shown to be a potent chemotactic agent for macrophages. This has significant implications for pathologies such as atherosclerosis, where macrophage accumulation in the arterial intima is a key event. The ability of FPB to attract macrophages provides a potential link between coagulation and the inflammatory processes that drive atherosclerotic plaque formation.

The identification and characterization of FPB receptors represent a critical frontier in understanding its biological functions. The use of modern techniques in molecular biology and proteomics, such as affinity chromatography and expression cloning, will be instrumental in isolating and identifying these elusive receptors. mdpi.comnih.gov Characterizing the structure of these receptors and their downstream signaling pathways will open up new avenues for therapeutic intervention in a variety of inflammatory and fibrotic diseases.

Future Directions in Understanding this compound's Multifaceted Roles in Systemic Physiology and Pathology

The expanding knowledge of this compound's biological activities beyond hemostasis is paving the way for exciting new avenues of research. Future investigations are poised to unravel the intricate roles of FPB in a range of physiological and pathological conditions, with the potential for developing novel therapeutic strategies.

A key area of future research will be to further elucidate the role of FPB in inflammation and wound healing . frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org Understanding the precise mechanisms by which FPB recruits and activates inflammatory and stromal cells will be crucial. This includes identifying the full spectrum of cell types that respond to FPB and the signaling pathways that are triggered upon receptor binding. Investigating the interplay between FPB and other growth factors and cytokines at the wound site will provide a more complete picture of its role in tissue repair.

The connection between FPB and cardiovascular disease , particularly atherosclerosis, warrants deeper investigation. Future studies should focus on confirming the in vivo relevance of FPB's chemotactic effect on macrophages in the context of lesion development and progression. Exploring the potential of targeting FPB or its receptors to modulate the inflammatory component of atherosclerosis could offer new therapeutic approaches.

The development of novel therapeutic strategies targeting FPB and its pathways is a promising long-term goal. nih.govnih.govmdpi.com This could involve the design of small molecule antagonists or antibodies that block FPB's interaction with its receptors to dampen inflammatory responses in diseases where coagulation and inflammation are pathologically linked. Conversely, synthetic FPB analogues with enhanced stability and chemotactic activity could be developed to promote wound healing in chronic, non-healing wounds. mdpi.com

Finally, a more comprehensive understanding of the structure-function relationships of FPB from different species could inspire the design of novel biomaterials. By incorporating specific FPB sequences into scaffolds, it may be possible to create materials that actively promote tissue regeneration by recruiting specific cell populations and modulating the local inflammatory environment.

Q & A

Q. What experimental techniques are used to structurally characterize Fibrinopeptide B, and how are they validated?

this compound’s structural characterization typically employs mass spectrometry (MS) and tandem MS (MS/MS). For example, MALDI-TOF MS with [Glu1]-fibrinopeptide B as an external calibrant ensures precise mass measurements . Validation involves manual spectral annotation using tools like GlycoWorkBench and confirmation via collision-induced dissociation (CID) and linkage analysis . Gas chromatography–mass spectrometry (GC-MS) further validates glycosylation patterns or post-translational modifications .

Q. How is this compound standardized as a calibrant in mass spectrometry, and what are critical quality parameters?

this compound is used as an external calibrant in MS/MS mode due to its well-defined fragmentation pattern. Key parameters include:

  • Purity : ≥90% (verified by HPLC) .
  • Calibration protocol : Reference ions (e.g., m/z 785.84) are monitored in data-dependent acquisition (DDA) modes .
  • Instrument settings : Capillary voltage (3.0 kV), collision gas (argon), and source temperature (373 K) are optimized for reproducibility .

Advanced Research Questions

Q. What molecular mechanisms link this compound to vascular smooth muscle cell (VSMC) proliferation, and how can these pathways be experimentally interrogated?

While direct studies on this compound are limited, insights from Fibrinopeptide A (FPA) suggest analogous pathways. FPA regulates VSMC proliferation via integrin αVβ3/PI3K/AKT signaling . For this compound:

  • Hypothesis : It may activate similar receptors or downstream effectors.
  • Methods :
    • Gene silencing : Knockdown of integrin subunits or AKT in VSMCs.
    • Functional assays : Boyden chamber migration and EdU proliferation assays under this compound treatment .
    • Pathway inhibition : Use PI3K/AKT inhibitors (e.g., LY294002) to confirm mechanistic dependencies .

Q. How can researchers mitigate batch-to-batch variability in synthetic this compound for sensitive bioassays?

Variability arises from differences in peptide content, salt impurities, and solubility. Strategies include:

  • Enhanced QC : Request peptide content analysis (via amino acid analysis) and TFA removal (<1%) for cell-based assays .
  • Solubility optimization : Pre-test solubility in buffers (e.g., PBS with 0.01% Tween-20) and document lot-specific protocols .
  • Inter-batch normalization : Adjust concentrations using mass spectrometry quantification to ensure consistent dosing .

Q. What methodologies resolve contradictions in this compound’s reported roles in coagulation versus fibrinolysis?

Conflicting data may arise from assay conditions (e.g., plasma vs. in vitro systems) or biomarker specificity. To address this:

  • Systematic reviews : Apply GRADE methodology to evaluate evidence quality and bias .
  • Comparative studies : Measure this compound alongside FPA and D-dimers in coagulopathy models (e.g., COVID-19-associated hypercoagulability) .
  • Mechanistic dissection : Use thrombin generation assays to isolate this compound’s cleavage kinetics versus fibrinolytic markers like PAP complexes .

Methodological Considerations for Experimental Design

  • Sample size calculation : Use power analysis (e.g., G*Power) with a minimum clinically important difference (MCID) derived from pilot studies. Consult statistical experts to avoid underpowered designs .
  • Data transparency : Follow PLOS guidelines for open data, depositing raw MS spectra in repositories like PRIDE or Figshare .
  • Replication : Include internal controls (e.g., commercial calibrants) and replicate experiments across independent labs to confirm findings .

Key Research Gaps and Future Directions

  • Functional studies : Elucidate this compound’s receptor interactions using surface plasmon resonance (SPR) or co-immunoprecipitation.
  • Clinical relevance : Correlate this compound levels with thrombotic risk in longitudinal cohorts, adjusting for confounders (e.g., inflammation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.